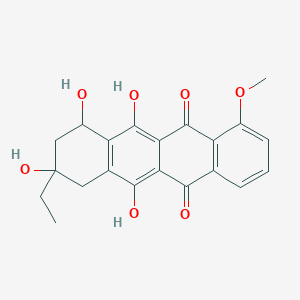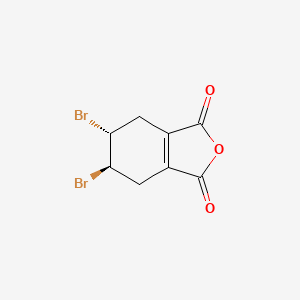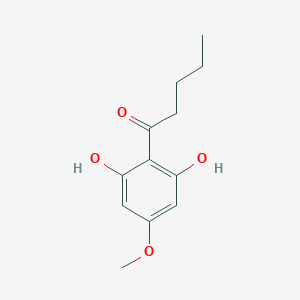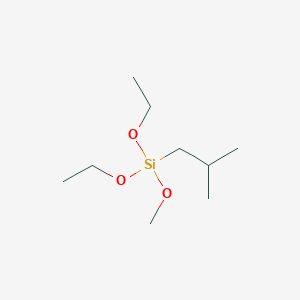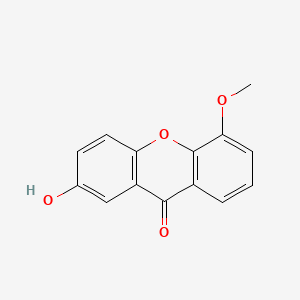![molecular formula C14H18N4O7 B14470579 9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 70243-40-2](/img/structure/B14470579.png)
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves cyclization reactions. For instance, a radical-based strategy can be employed to construct the azabicyclo[3.3.1]nonane framework . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions involving the azabicyclo[3.3.1]nonane framework can be carried out using appropriate nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: ABNO along with (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Sodium borohydride or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Carbonyl compounds from alcohols.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
- The azabicyclo[3.3.1]nonane framework is present in various biologically active natural products and synthetic compounds with potential pharmacological applications .
Industry:
Wirkmechanismus
The mechanism of action for compounds containing the 9-azabicyclo[3.3.1]nonane framework often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this framework have been studied for their potential as nicotinic acetylcholine receptor agonists, which can influence the central and vegetative nervous systems .
Vergleich Mit ähnlichen Verbindungen
- 2-Azaadamantane-N-oxyl
- 1-Methyl-2-azaadamantane-N-oxyl
- KetoABNO
- TEMPO
Uniqueness: The 9-azabicyclo[3.3.1]nonane framework is unique due to its rigid bicyclic structure, which can enhance the stability and specificity of its interactions with molecular targets. This makes it a valuable scaffold in the design of biologically active compounds and catalysts .
Conclusion
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol is a compound with diverse chemical properties and potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
70243-40-2 |
|---|---|
Molekularformel |
C14H18N4O7 |
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-3-7-5-2-6-8(4-1)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-9H,1-6H2;1-2,10H |
InChI-Schlüssel |
LFYGOENPGMJALV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
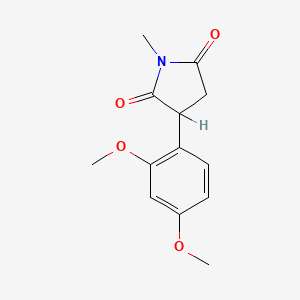
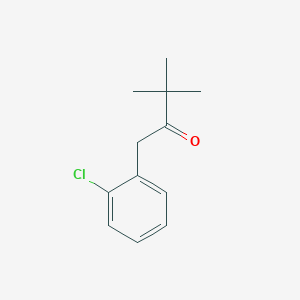
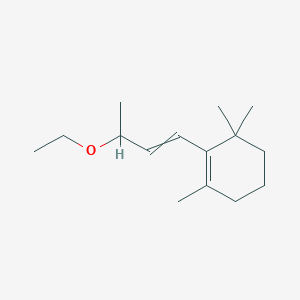
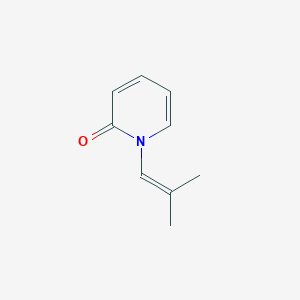
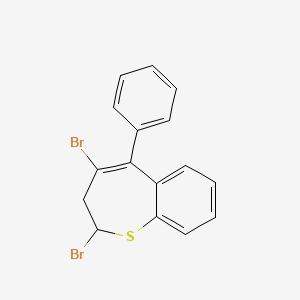
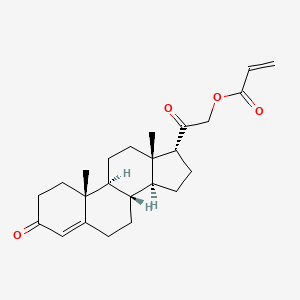
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
